Citrinin hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

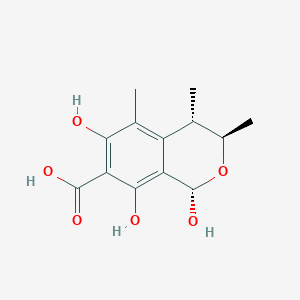

Citrinin hydrate is a natural product found in Penicillium with data available.

Applications De Recherche Scientifique

Food Safety and Toxicology

Citrinin is a contaminant found in various food products, especially in grains and fermented foods. Its presence raises concerns regarding human health due to its nephrotoxic effects.

Dietary Exposure Assessment

A study conducted on urine samples from Italian individuals revealed that citrinin was present in 47% of the samples analyzed, indicating significant dietary exposure. The study utilized ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) for quantification, demonstrating the need for ongoing monitoring of citrinin levels in foodstuffs to protect public health .

| Metric | Value |

|---|---|

| Percentage of samples with CIT | 47% |

| Maximum concentration (ng/mg Crea) | 4.0 |

| Mean concentration (ng/mg Crea) | 0.29 |

Toxicity Studies

Toxicological assessments have shown that citrinin can induce oxidative stress and cytotoxicity in various cell types. For example, a study on mouse skeletal muscle cells demonstrated that citrinin reduced cell viability and increased lactate dehydrogenase (LDH) leakage, indicating cellular damage .

Pharmacological Applications

Despite its toxicity, citrinin hydrate has been explored for potential pharmacological applications.

Inhibition of Enzymatic Activity

This compound has been shown to inhibit serotonin N-acetyltransferase (AA-NAT), an enzyme involved in melatonin synthesis. The IC50 value for this inhibition was determined to be 173 µM, indicating that citrinin could influence neurochemical pathways related to sleep and mood regulation .

Environmental and Agricultural Implications

Citrinin's occurrence in agricultural products necessitates effective management strategies to mitigate its impact.

Mycotoxin Management

Research indicates that citrinin can be effectively managed through agricultural practices aimed at reducing fungal contamination in crops. This includes the use of resistant crop varieties and proper storage conditions to minimize fungal growth .

Case Studies and Research Findings

Several studies have documented the effects of citrinin on human health and its potential applications:

-

Case Study: Urinary Biomonitoring

A comprehensive analysis of urinary samples highlighted the prevalence of citrinin exposure among different age groups, emphasizing the need for dietary regulations . -

Case Study: Cytotoxic Effects

Research demonstrated that pre-treatment with green tea extract could ameliorate the cytotoxic effects of citrinin in muscle cells, suggesting potential protective strategies against mycotoxin-induced damage .

Propriétés

Numéro CAS |

157643-56-6 |

|---|---|

Formule moléculaire |

C13H16O6 |

Poids moléculaire |

268.26 g/mol |

Nom IUPAC |

(1S,3R,4S)-1,6,8-trihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |

InChI |

InChI=1S/C13H16O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,13-15,18H,1-3H3,(H,16,17)/t4-,6-,13+/m1/s1 |

Clé InChI |

MBTAFMZUDOUGPS-CGKQSRJASA-N |

SMILES |

CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |

SMILES isomérique |

C[C@@H]1[C@H](O[C@@H](C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |

SMILES canonique |

CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |

Key on ui other cas no. |

157643-56-6 |

Synonymes |

3,4-dihydro-1,6,8-trihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid citrinin hydrate citrinin hydrate, (1alpha,3alpha,4beta)-stereoisome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.